3-bromo-1H-quinolin-2-one
Overview
Description
3-bromo-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a bromine atom at the third position and a carbonyl group at the second position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-bromo-1H-quinolin-2-one can be synthesized through various methods. One common approach involves the bromination of quinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (Pd(OAc)2), phosphine ligands (PPh3), and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted quinolinones
- Coupled products with various aryl or alkyl groups
- Reduced alcohol derivatives
Scientific Research Applications
3-bromo-1H-quinolin-2-one has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-bromo-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Quinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
3-Iodoquinolin-2(1H)-one:
Uniqueness: 3-bromo-1H-quinolin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various research fields.
Properties
IUPAC Name |
3-bromo-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARPHPERRYPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296258 | |
Record name | 3-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-16-2 | |
Record name | 939-16-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of chemical reactions can 3-Bromoquinolin-2(1H)-one undergo?
A: 3-Bromoquinolin-2(1H)-one is a valuable precursor in organic synthesis due to the reactivity of the bromine atom. It readily undergoes various palladium-catalyzed coupling reactions, allowing for the introduction of diverse substituents at the 3-position. For instance, it participates in C-N bond formation reactions with various nitrogen-containing nucleophiles like azoles [, , ], amides, lactams, sulfonamides, and amines []. Additionally, it can be employed in domino reactions, as demonstrated by its reaction with amines in the presence of a palladium catalyst to generate functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones [].
Q2: Are there alternative synthetic approaches using 3-Bromoquinolin-2(1H)-one that don't rely on palladium catalysts?
A: Yes, copper-based catalysts have also proven effective. Researchers successfully employed a copper powder catalyst with DMEDA as a ligand and potassium carbonate as a base to facilitate Ullmann-type C-N coupling reactions between 3-Bromoquinolin-2(1H)-one and various nitrogen nucleophiles []. This method offers a potentially more cost-effective alternative to palladium-based approaches.
Q3: Can you elaborate on the chemoselectivity observed in reactions involving 3-Bromoquinolin-2(1H)-one?
A: Studies using polyhalogenated coumarins, structurally similar to 3-Bromoquinolin-2(1H)-one, have shown remarkable chemoselectivity []. The reaction preferentially occurs at the carbon-bromine bond at the 3-position, irrespective of the nitrogen nucleophile used. This selectivity highlights the potential for regiocontrolled synthesis using these types of substrates.
Q4: What are the potential applications of the compounds synthesized using 3-Bromoquinolin-2(1H)-one as a starting material?
A: While the provided research primarily focuses on synthetic methodologies, the generated compounds, particularly the 3-(heteroaryl)quinolin-2(1H)-ones [], 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones [], and thieno[2,3-c]quinolin-4(5H)-ones [], hold promise for various applications. These heterocyclic scaffolds are prevalent in numerous bioactive molecules, suggesting potential use in medicinal chemistry for drug discovery. Furthermore, their fluorescent properties make them attractive for developing new materials with applications in optoelectronics or as fluorescent probes.
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